molecular formula C39H60N10O20P2 B587705 Tenofovir Disoproxil Dimer CAS No. 1093279-76-5

Tenofovir Disoproxil Dimer

Cat. No.: B587705
CAS No.: 1093279-76-5
M. Wt: 1050.907
InChI Key: KRLKBWQXBSICEQ-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Disoproxil is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is a pro-drug form of tenofovir phosphonate, which is liberated intracellularly and converted to tenofovir disphophate . It is marketed by Gilead Sciences (as the fumarate, abbreviated TDF) .


Synthesis Analysis

The key intermediates for the practical synthesis of Tenofovir Alafenamide Fumarate, which is a mainstay antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections, are ®-Tenofovir phenyl ester (®-1) and ®-tenofovir diphenyl ester (®-2) . A chiral synthetic strategy for (S)-2 was efficiently executed capitalizing on a classical Mitsunobu reaction .


Molecular Structure Analysis

The molecular formula of Tenofovir Disoproxil is C19H30N5O10P . The crystal structure of Tenofovir Disoproxil Free Base was determined using single crystal X-ray diffraction . The improved hygroscopic property of the Tenofovir Disoproxil Free Base crystal was due to the decrease of crystal polarity owing to the intermolecular H-bonds present in Tenofovir Disoproxil Free Base rings .


Chemical Reactions Analysis

Tenofovir Disoproxil Fumarate has been found to degrade under forced yet mild thermal stress .


Physical And Chemical Properties Analysis

Tenofovir Disoproxil Fumarate is a water-soluble prodrug of nucleotide reverse transcriptase inhibitor . The chemical name of Tenofovir Disoproxil Fumarate is 9-[®-2-[[Bis [[(isopropoxy-carbonyl) oxy] meth-oxy] phosphinyl] methoxy] propyl] adenine fumarate (1:1) .

Scientific Research Applications

HIV Infection Treatment

Tenofovir Disoproxil Fumarate (TDF) is recognized for its efficacy in the treatment of HIV infection. It's a nucleotide analogue reverse transcriptase inhibitor, notable for its potent antiviral activity and favorable safety profile. This makes it a key component of antiretroviral regimens for both treatment-naive and experienced patients. Its long intracellular half-life supports once-daily dosing, distinguishing it from other reverse transcriptase inhibitors (Pham & Gallant, 2006).

Hepatitis B Treatment

TDF has shown effectiveness against both HIV and the Hepatitis B virus. Its use has been crucial in managing patients co-infected with HIV and Hepatitis B, demonstrating significant control over viral replication. Tenofovir is primarily eliminated by the kidneys, necessitating adjusted dose regimens for patients with reduced kidney function or those undergoing dialysis (Aleman et al., 2015).

Potential Use in COVID-19 Treatment

Recent research has explored the repositioning of antiretrovirals like TDF in the fight against SARS-CoV-2, the virus responsible for COVID-19. TDF's in vitro activity against SARS-CoV-2 has been evaluated, with the anticipation of its potential application in pre-clinical and clinical trials for COVID-19 treatment (Clososki et al., 2020).

Role in Pregnancy

The pharmacokinetics of TDF during pregnancy have been studied, given its increasing use in antiretroviral therapy for pregnant women. This research is significant in understanding TDF's behavior during different physiological states and ensuring safe and effective dosing (Best et al., 2015).

Monitoring Adherence

A urine assay for TDF has been developed to objectively monitor adherence to pre-exposure prophylaxis against HIV infection. This represents an innovative approach in ensuring patient compliance with TDF-based treatments, critical for the success of these therapies (Koenig et al., 2017).

Hepatitis B Virus and Liver Fibrosis

The long-term use of TDF in HIV-HBV coinfected patients has been linked to significant regression of liver fibrosis. Understanding the evolution of liver fibrosis in TDF-treated coinfected patients is crucial for effective treatment management (Boyd et al., 2017).

Mechanism of Action

Target of Action

Tenofovir Disoproxil Dimer primarily targets the HIV-1 reverse transcriptase and the Hepatitis B polymerase . These enzymes are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV) and Hepatitis B virus .

Mode of Action

This compound, being a nucleotide analog reverse transcriptase inhibitor, interferes with the HIV viral RNA dependent DNA polymerase, resulting in the inhibition of viral replication . It inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

Upon oral administration, this compound is hydrolyzed by gut and plasma esterases to tenofovir . Tenofovir is then activated to tenofovir–diphosphate intracellularly . This conversion of this compound into its active form, tenofovir–diphosphate, is similar for HIV and Hepatitis B management .

Pharmacokinetics

The pharmacokinetics of this compound are dose-proportional and similar in healthy volunteers and HIV-infected individuals . The oral bioavailability of this compound is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal . This compound is eliminated by renal elimination, including tubular secretion .

Result of Action

The result of this compound’s action is the inhibition of viral replication . By inhibiting the activity of HIV-1 reverse transcriptase and Hepatitis B polymerase, this compound prevents these viruses from replicating, thereby controlling the viral load in infected individuals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the oral bioavailability of this compound is enhanced when administered with a high-fat meal . Furthermore, the efficacy of this compound can be affected by the presence of other medications, necessitating careful consideration of drug interactions .

Safety and Hazards

Tenofovir Disoproxil Fumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Tenofovir Disoproxil Fumarate has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of Tenofovir treatment, the viral DNA levels were undetectable . This suggests potential future directions for the use of Tenofovir Disoproxil Fumarate in the treatment of chronic liver diseases .

Properties

IUPAC Name

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKBWQXBSICEQ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730418
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-76-5
Record name Tenofovir disoproxil fumarate impurity J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR DISOPROXIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.